Trimethylantimony dibromide

Beschreibung

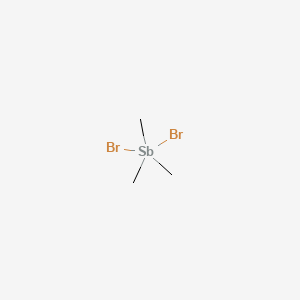

Trimethylantimony dibromide is a useful research compound. Its molecular formula is C3H9Br2Sb and its molecular weight is 326.67 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Thermal Decomposition Pathways

Trimethylantimony dibromide undergoes temperature-dependent decomposition influenced by the carrier gas environment:

-

Inert atmospheres (He) :

Dominated by reversible homolytic cleavage of the first Sb–CH₃ bond, generating CH₃ radicals. Subsequent radical recombination forms ethane (C₂H₆) and methane (CH₄). Higher temperatures favor complete decomposition to elemental antimony and volatile organics . -

H₂/D₂ atmospheres :

Chain reactions occur at lower temperatures due to hydrogen radical (H- /D- ) participation. CH₃ radicals react with H₂ to form CH₄ and new H- , propagating the chain. Analogous deuterium pathways produce CH₃D .

Table 1: Decomposition Products Under Different Conditions

| Carrier Gas | Major Products | Temperature Range (°C) | Key Observations |

|---|---|---|---|

| He | CH₄, C₂H₆, Sb(s) | 300–500 | Radical-mediated scission dominates |

| H₂ | CH₄, Sb(s) | 200–350 | Chain reaction accelerates breakdown |

| D₂ | CH₃D, Sb(s) | 200–350 | Isotopic substitution confirmed |

Substitution Reactions with Cyanoximates

This compound reacts with thallium(I) or silver(I) cyanoximates (TlL/AgL) in propionitrile under ultrasound, yielding trimethylantimony(V) bis-cyanoximates (Sb(CH₃)₃L₂). This metathesis replaces bromide ligands with cyanoxime anions (L⁻) :

Key Reaction Parameters :

-

Solvent : Propionitrile (optimal for solubility and crystal growth).

-

Conditions : Ultrasonic mixing, 60°C, 2 hours.

Table 2: Ligand-Specific Metathesis Outcomes

| Cyanoxime Ligand (L⁻) | Product Formula | Crystal System | Biological Activity (MIC, μg/mL)* |

|---|---|---|---|

| 2,4-diCl-PhCO⁻ | Sb(CH₃)₃(2,4-diCl-PhCO)₂ | Monoclinic | 12.5 (P. aeruginosa) |

| TDCO⁻ | Sb(CH₃)₃(TDCO)₂ | Triclinic | 25.0 (C. albicans) |

| 2,6-diCl-PhCO⁻ | Sb(CH₃)₃(2,6-diCl-PhCO)₂ | Orthorhombic | 6.25 (E. coli) |

*MIC = Minimum Inhibitory Concentration .

Interaction with Trimethylindium (TMIn)

Co-decomposition with TMIn lowers the decomposition temperature of Sb(CH₃)₃Br₂ by 50–70°C. This synergy arises from cross-radical interactions, where In- radicals destabilize Sb–CH₃ bonds .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison of Organoantimony(V) Dibromides

| Compound | Decomposition Temp (°C) | Ligand Exchange Efficiency | Stability in Air |

|---|---|---|---|

| Sb(CH₃)₃Br₂ | 183.7 (dec.) | High (AgBr/TlBr removal) | Moderate |

| Sb(C₆H₅)₃Br₂ | 210–220 | Moderate | Low |

| Sb(CH₂CH₃)₃Br₂ | 195–200 | High | Low |

Oxidation and Reduction Pathways

Eigenschaften

IUPAC Name |

dibromo(trimethyl)-λ5-stibane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.2BrH.Sb/h3*1H3;2*1H;/q;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGPVCKBWYYOBU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sb](C)(C)(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Br2Sb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501046559 | |

| Record name | Trimethyldibromoantimony | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24606-08-4, 5835-64-3 | |

| Record name | Trimethylantimony dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024606084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyldibromoantimony | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylantimony(V) bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.